molecular formula C15H26N2O3 B11787029 Tert-butyl (1-(5-hydroxypent-2-YN-1-YL)piperidin-4-YL)carbamate

Tert-butyl (1-(5-hydroxypent-2-YN-1-YL)piperidin-4-YL)carbamate

Cat. No.: B11787029
M. Wt: 282.38 g/mol
InChI Key: GZODZPKMZAPQJL-UHFFFAOYSA-N
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Description

Tert-butyl (1-(5-hydroxypent-2-yn-1-yl)piperidin-4-yl)carbamate is a piperidine-based carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group at the 4-position of the piperidine ring and a 5-hydroxypent-2-yn-1-yl substituent at the 1-position. The compound combines a hydrophilic hydroxyl group with a reactive alkyne moiety, making it a versatile intermediate for further functionalization, such as click chemistry or targeted drug design. Its molecular formula is estimated to be C₁₅H₂₄N₂O₃, with a molecular weight of ~296.36 g/mol (calculated based on structural analysis).

Properties

Molecular Formula

C15H26N2O3

Molecular Weight

282.38 g/mol

IUPAC Name

tert-butyl N-[1-(5-hydroxypent-2-ynyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)16-13-7-10-17(11-8-13)9-5-4-6-12-18/h13,18H,6-12H2,1-3H3,(H,16,19)

InChI Key

GZODZPKMZAPQJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC#CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(5-hydroxypent-2-YN-1-YL)piperidin-4-YL)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine and tert-butyl carbamate as the primary starting materials.

    Formation of the Hydroxypentynyl Side Chain: The hydroxypentynyl side chain is introduced through a series of reactions, including alkylation and hydroxylation.

    Coupling Reaction: The hydroxypentynyl side chain is then coupled with the piperidine ring using appropriate coupling reagents and conditions.

    Final Product Formation: The final product, this compound, is obtained after purification and characterization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(5-hydroxypent-2-YN-1-YL)piperidin-4-YL)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (1-(5-hydroxypent-2-YN-1-YL)piperidin-4-YL)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (1-(5-hydroxypent-2-YN-1-YL)piperidin-4-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues of Piperidine Carbamates

The following table summarizes key structural analogs and their properties:

Compound Name (CAS/Example) Substituent on Piperidine Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications/Findings References
Target Compound 5-hydroxypent-2-yn-1-yl C₁₅H₂₄N₂O₃ 296.36* Alkyne, hydroxyl Click chemistry, drug intermediates N/A
Compound 11a () 2-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetyl C₂₇H₃₅N₃O₄ 465.59 Amide, ketone BET bromodomain inhibitors
Compound 32 () 3-(5-amino-1H-indol-2-yl)phenyl, 4-isopropylpiperazinyl C₃₃H₄₉N₆O₂ 561.39 Amine, indole, piperazine p97 ATPase allosteric modulation
tert-Butyl [1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate () 4-cyanopyridin-2-yl C₁₆H₂₀N₄O₂ 300.36 Cyano, pyridine Kinase inhibitor intermediates
tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate () 5-bromopyridin-2-yl C₁₆H₂₄BrN₃O₂ 370.29 Bromo, pyridine Suzuki coupling precursor

Notes:

  • Alkyne vs. Aromatic Substituents : The target compound’s alkyne and hydroxyl groups enhance reactivity toward copper-catalyzed azide-alkyne cycloaddition (click chemistry), unlike aromatic-substituted analogs (e.g., and ), which are optimized for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig).
  • Hydrophilicity: The hydroxyl group in the target compound increases polarity compared to lipophilic analogs like Compound 11a (), which contains a quinolinone-acetyl group. This impacts solubility and pharmacokinetic profiles.
Key Contrasts with Evidence-Based Syntheses:
  • HATU-Mediated Coupling : Compound 11a () uses HATU for amide bond formation, a method less relevant to the target’s alkyne substituent .

Physicochemical and Functional Properties

Property Target Compound Compound 32 () tert-Butyl [1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate ()
LogP (Estimated) ~1.5 (moderate polarity) ~2.8 (lipophilic) ~2.1 (moderate)
Reactive Sites Alkyne, hydroxyl Amine, indole Cyano, pyridine
Stability Sensitive to oxidation Stable under inert gas Stable, inert to nucleophiles

Key Findings :

  • The target’s hydroxyl group may necessitate protection (e.g., silylation) during multi-step syntheses, unlike cyano- or bromo-substituted analogs ().
  • The alkyne moiety offers orthogonal reactivity for bioconjugation, contrasting with the nitro groups in , which require reduction to amines .

Biological Activity

Tert-butyl (1-(5-hydroxypent-2-YN-1-YL)piperidin-4-YL)carbamate is a compound of interest in medicinal chemistry due to its unique structural features, which include a piperidine ring, a hydroxypent-2-yne group, and a tert-butyl carbamate moiety. This article explores its biological activity, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H26N2O3C_{15}H_{26}N_{2}O_{3} with a molecular weight of approximately 282.38 g/mol. The presence of the tert-butyl group introduces steric hindrance, which can influence the compound's biological interactions and stability during reactions .

Biological Activity Overview

Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that the carbamate group plays a crucial role in enhancing binding affinity through specific interactions, such as hydrogen bonding with target proteins .

Pharmacological Applications
Research indicates potential applications in treating viral infections, particularly influenza. Compounds structurally related to this compound have shown promising anti-influenza activity. For instance, derivatives with similar piperidine structures have been optimized to enhance their efficacy against influenza viruses .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperidine core and the carbamate moiety significantly affect biological activity. For example, compounds lacking the carbamate group exhibited reduced antiviral activity, indicating that this functional group is essential for maintaining pharmacological effects .

CompoundKey Structural FeaturesBiological Activity
P114F5Piperidine core with carbamateAnti-influenza activity
11eTert-butyl carbamate groupHigh selectivity and low cytotoxicity
11hNo carbamate groupReduced activity

Case Studies

Case Study 1: Anti-influenza Activity
In a study evaluating various piperidine derivatives, compound 11e demonstrated exceptional anti-influenza activity without exhibiting cytotoxicity across multiple cell lines, including MDCK and HeLa cells. The selectivity index was over 160,000, underscoring its therapeutic potential .

Case Study 2: Cytotoxicity Assessment
Further investigations into the cytotoxic effects of related compounds revealed that while some derivatives showed significant antiviral properties, they did not compromise cell viability at therapeutic concentrations. This finding is crucial for developing safe antiviral agents .

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